D-3-Methoxy-N-hydroxyethyl morphinan is a synthetic derivative of morphinan, a class of compounds known for their analgesic properties. This compound features a methoxy group at the 3-position and a hydroxyethyl group at the nitrogen atom, which distinguishes it from other morphinans. It has garnered interest in pharmacology due to its potential therapeutic applications, particularly in pain management.
The compound is synthesized from morphinan derivatives through various chemical transformations. Its synthesis often involves modifications to the morphinan core structure, which is naturally occurring in opium poppy derivatives like morphine and codeine.
D-3-Methoxy-N-hydroxyethyl morphinan can be classified under the following categories:
The synthesis of D-3-Methoxy-N-hydroxyethyl morphinan typically involves several steps, including:
The synthesis can be achieved through methods such as:
D-3-Methoxy-N-hydroxyethyl morphinan has a complex molecular structure characterized by:
The molecular formula for D-3-Methoxy-N-hydroxyethyl morphinan is , with a molecular weight of approximately 273.37 g/mol. The compound's structural representation can be depicted using standard chemical notation.
D-3-Methoxy-N-hydroxyethyl morphinan undergoes various chemical reactions that are critical for its synthesis and modification:
The reactions typically involve reagents such as hydroxylamine for hydroxylation and alkyl halides for alkylation processes . The reaction conditions, including temperature and solvent choice, significantly influence yield and purity.
The mechanism of action for D-3-Methoxy-N-hydroxyethyl morphinan primarily involves interaction with opioid receptors in the central nervous system. The compound acts as an agonist at these receptors, leading to analgesic effects.
Research indicates that modifications to the morphinan structure can enhance binding affinity and selectivity towards specific opioid receptors (mu and delta), potentially improving therapeutic efficacy while reducing side effects associated with traditional opioids .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity .
D-3-Methoxy-N-hydroxyethyl morphinan has potential applications in various scientific fields:
d-3-Methoxy-N-hydroxyethyl morphinan belongs to the morphinan class of compounds, characterized by a pentacyclic framework comprising three fused cyclohexane rings (A, B, C), a piperidine ring (D), and an oxygen-containing bridge (E). Its absolute configuration follows the dextrorotatory enantiomeric series, with critical stereocenters at C-9 (R), C-13 (S), and C-14 (R). This stereochemistry governs its three-dimensional topology, positioning the C-3 methoxy and N-hydroxyethyl groups for optimal receptor interactions [3] [8].
The systematic IUPAC name is:(4bR,8aR,9S)-3-methoxy-11-(2-hydroxyethyl)-2,4a,5,6,7,8,8a,9-octahydro-1H-4,8a-ethanophenanthridin-9-ol [8].This nomenclature specifies:
Alternative nomenclature systems include the Makleit-Bognár system (used in Hungarian alkaloid research), which designates this compound as 9α,13α,14α-3-methoxy-17-(2-hydroxyethyl)morphinan [8].
Carbon Position | Configuration | Structural Role |
---|---|---|
C-9 | α (R) | Determines A/B ring junction geometry |
C-13 | α (S) | Controls D-ring chair conformation |
C-14 | α (R) | Influences spatial orientation of E-ring |
The d-3-Methoxy-N-hydroxyethyl morphinan exhibits distinct structural divergences from classical morphinans that profoundly influence its physicochemical properties and receptor binding:
N-hydroxyethyl morphinan: Balances steric bulk (molecular volume ≈ 280 ų) and polarity (cLogP ≈ 2.1). The terminal hydroxyl provides hydrogen-bonding capacity absent in classical N-alkyl analogues [5] [10].
C-3 oxygenation:The 3-methoxy group replaces the phenolic hydroxyl of morphine derivatives, reducing hydrogen-donor capacity while enhancing metabolic stability. This modification decreases µ-opioid receptor (MOP) affinity but improves blood-brain barrier permeability compared to 3-hydroxy morphinans [7] [10].
Ring C saturation:Unlike morphine's Δ⁷,⁸-unsaturated system, this compound typically features a saturated C-ring, reducing planarity and increasing conformational flexibility. This alters the spatial orientation of the C-6 and C-14 substituents relative to the D-ring nitrogen [3] [10].
Table 2: Structural Comparison with Classical Morphinans
Structural Feature | Classical Morphinan (e.g., Morphine) | d-3-Methoxy-N-hydroxyethyl Morphinan | Significance of Change |
---|---|---|---|
C-3 Substituent | Phenolic OH (hydrogen bond donor) | Methoxy (hydrogen bond acceptor) | Enhanced metabolic stability; Altered receptor interaction pattern |
N-17 Substituent | Methyl (small hydrophobic) | 2-Hydroxyethyl (polar, H-bonding) | Improved water solubility; Potential for novel receptor contacts |
C-ring Unsaturation | Δ⁷,⁸ double bond (planar region) | Typically saturated (non-planar) | Increased conformational flexibility; Modified C-ring puckering |
C-6 Oxygenation | Keto or hydroxy group | Variable (H or OH in derivatives) | Tunable electronic properties |
C-3 Methoxy Group
N-Hydroxyethyl Group
1. Reductive alkylation: R-NH₂ + OHC-CH₂-CH₂-OH → R-N=CH-CH₂-CH₂-OH → [NaBH₄] → R-NH-CH₂-CH₂-OH 2. N-Demethylation followed by alkylation: R-N(CH₃) → [ClCOOEt/α-chloroethyl chloroformate] → R-NH → [HO-CH₂-CH₂-Br, K₂CO₃] → R-N-CH₂-CH₂-OH
Yields typically range from 65-78% depending on morphinan precursor [6] [8].
Hydroxy group enables prodrug derivatization (e.g., esterification, carbonate formation) and salt formation (hydrochloride, citrate) [8] [10]
Spectroscopic signatures:
IR: 3370 cm⁻¹ (O-H stretch), 1075 cm⁻¹ (C-O stretch) [8]
Table 3: Key Synthetic Intermediates for d-3-Methoxy-N-hydroxyethyl Morphinan
Intermediate Compound | Function in Synthesis | Key Reaction Conditions |
---|---|---|
3-Methoxy-N-normorphinan | N-Demethylated precursor | α-chloroethyl chloroformate, DCM, reflux |
2-Bromoethyl ether | Alkylating agent | 1-Bromo-2-chloroethane/K₂CO₃ in acetonitrile |
N-(2-Hydroxyethyl)-3-methoxy-normorphinan | Alkylated intermediate | K₂CO₃, KI, DMF, 80°C |
Final product hydrochloride | Crystallization form | HCl/2-propanol |
Synthesis and Analytical Characterization
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7